molecular formula C19H22N2O4S B5132728 N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5132728
M. Wt: 374.5 g/mol
InChI Key: JJFLQPHZCZNZSN-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as HPP-4382, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was first synthesized by scientists at The Scripps Research Institute in 2015 and has shown promising results in preclinical studies.

Mechanism of Action

N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide works by inhibiting the activity of a protein called heat shock protein 70 (Hsp70). Hsp70 is overexpressed in many types of cancer cells and plays a critical role in promoting cancer cell survival and proliferation. By inhibiting Hsp70, N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide induces cancer cell death and inhibits tumor growth.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting Hsp70, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and modulate the immune system to enhance anti-tumor responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is its specificity for Hsp70, which reduces the risk of off-target effects. It has also shown efficacy in inhibiting the growth of cancer cells that are resistant to traditional chemotherapy drugs. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for research on N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of focus could be on optimizing its formulation and delivery to improve its efficacy and reduce potential side effects. Another potential direction could be on identifying biomarkers that could predict which patients are most likely to respond to treatment with N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide. Additionally, further studies could be conducted to investigate the potential use of N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide in combination with other cancer therapies to enhance its anti-tumor effects.

Synthesis Methods

The synthesis of N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide involves a multi-step process that includes the reaction of piperidine with 4-methylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 3-hydroxyaniline. The final product is obtained through crystallization and purification steps.

Scientific Research Applications

N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential use in cancer treatment. It has shown efficacy in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to be effective in inhibiting the growth of cancer cells that are resistant to traditional chemotherapy drugs.

properties

IUPAC Name

N-(3-hydroxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-5-7-18(8-6-14)26(24,25)21-11-9-15(10-12-21)19(23)20-16-3-2-4-17(22)13-16/h2-8,13,15,22H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFLQPHZCZNZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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